3-(Piperidin-1-ylmethyl)pyridin-2-amine
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Overview
Description
3-(Piperidin-1-ylmethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an amino group at the second position and a piperidinylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylmethyl)pyridin-2-amine typically involves the reaction of 2-chloro-3-(1-piperidinylmethyl)pyridine with ammonia or an amine source under suitable conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Piperidin-1-ylmethyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1-pyrrolidinylmethyl)-pyridine
- 2-Amino-3-(1-morpholinylmethyl)-pyridine
- 2-Amino-3-(1-piperazinylmethyl)-pyridine
Uniqueness
3-(Piperidin-1-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2,(H2,12,13) |
InChI Key |
FJUXGVUOOWGYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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